desferrioxamine G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

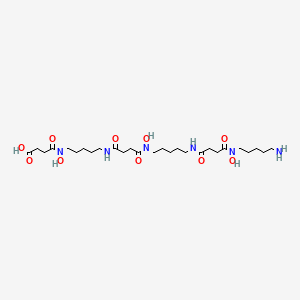

Desferrioxamine G is an acyclic desferrioxamine and a monocarboxylic acid.

Applications De Recherche Scientifique

Medical Applications

1. Treatment of Iron Overload Disorders

Desferrioxamine G is primarily used to treat conditions associated with excess iron accumulation, such as hemochromatosis and iron overload due to repeated blood transfusions. The compound binds free iron in the bloodstream, facilitating its excretion through urine. Its efficacy in reducing iron levels has made it a staple in managing conditions like thalassemia and sickle cell disease, where patients often require frequent transfusions .

2. Antileukemic Potential

Research has indicated that this compound may have antileukemic properties. In vitro studies demonstrated that it inhibits the proliferation of leukemic cells, suggesting potential as an adjunct therapy for leukemia. Notably, a case study reported a significant reduction in circulating blast counts in a patient with chronic myelogenous leukemia following this compound administration .

3. Wound Healing and Tissue Regeneration

this compound has been shown to enhance angiogenesis and accelerate wound healing processes. Studies indicate that it reduces inflammatory responses and promotes blood vessel formation, which is crucial for effective tissue repair. Its application has been explored in diabetic wounds and radiation-induced fibrosis, where it improved healing outcomes significantly .

Environmental Applications

1. Marine Microbial Interactions

this compound plays a role in marine environments as a siderophore produced by certain bacteria, such as Pseudoalteromonas. This compound aids in iron acquisition from the environment, influencing microbial community dynamics and nutrient cycling in marine ecosystems .

2. Detection of Iron Contamination

Recent advancements have proposed using desferrioxamine-based materials for detecting Fe(III) ions in environmental samples. These materials leverage the high affinity of this compound for iron to create sensitive detection systems for monitoring environmental contamination .

Summary of Key Findings

The following table summarizes the key applications of this compound across different fields:

Case Studies

- Chronic Myelogenous Leukemia : A patient receiving this compound showed marked improvement with a reduction in circulating blast cells, highlighting its potential role as an adjunct therapy for leukemia treatment .

- Diabetic Wound Healing : In a controlled study, patients treated with this compound exhibited faster wound closure rates compared to control groups, demonstrating its efficacy in promoting tissue regeneration .

Propriétés

Numéro CAS |

25400-40-2 |

|---|---|

Formule moléculaire |

C27H50N6O10 |

Poids moléculaire |

618.7 g/mol |

Nom IUPAC |

4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40) |

Clé InChI |

MIVGUYBAQIHKPJ-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |

SMILES canonique |

C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.